6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid
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Overview
Description
6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C9H5ClO3S. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and chlorine atoms.
Mechanism of Action
Mode of Action
The mode of action of 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is currently unknown due to the lack of information about its specific targets . Once the targets are identified, it will be possible to explain how the compound interacts with these targets and the resulting changes.
Biochemical Pathways
Without knowledge of the specific targets of this compound, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future research will hopefully shed light on this aspect of the compound’s mechanism of action.
Pharmacokinetics
The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at a temperature of 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, could potentially affect the compound’s action, efficacy, and stability, but more research is needed to fully understand these influences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid typically involves the chlorination of benzo[b]thiophene derivatives followed by carboxylation and hydroxylation reactions. One common method includes the chlorination of benzo[b]thiophene-2-carboxylic acid using thionyl chloride, followed by hydroxylation with a suitable hydroxylating agent .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzo[b]thiophene derivatives .
Scientific Research Applications
6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid
- 3-Chloro-benzo[b]thiophene-2-carboxylic acid
- 6-Chlorobenzo[b]thiophene-2-carboxylic acid
Uniqueness
6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the benzo[b]thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
6-chloro-3-hydroxy-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3,11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDDMVANLIFXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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